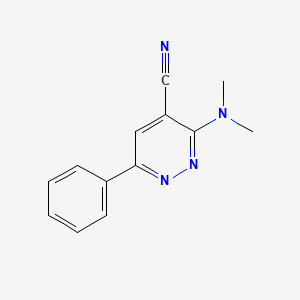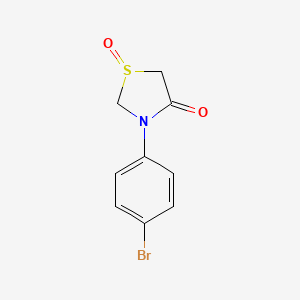![molecular formula C15H13N3O3S B3035925 2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide CAS No. 338777-55-2](/img/structure/B3035925.png)
2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide
Descripción general
Descripción
2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a phenoxy group, a cyano group, and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the acetylamino group: This can be achieved by reacting aniline with acetic anhydride under acidic conditions to form N-acetylaniline.
Introduction of the phenoxy group: N-acetylaniline is then reacted with 2-bromoanisole in the presence of a base such as potassium carbonate to form 2-(acetylamino)phenol.
Formation of the cyano group: The phenol derivative is then reacted with cyanogen bromide in the presence of a base to introduce the cyano group.
Introduction of the thienyl group: Finally, the cyano derivative is reacted with 2-thiophenecarboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and acetylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biology: It is investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industry: The compound is used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide involves its interaction with specific molecular targets. The acetylamino and cyano groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The thienyl group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-furyl)acetamide: Similar structure but with a furan ring instead of a thienyl ring.
2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-pyridyl)acetamide: Similar structure but with a pyridine ring instead of a thienyl ring.
Uniqueness
2-[2-(acetylamino)phenoxy]-N-(3-cyano-2-thienyl)acetamide is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties
Propiedades
IUPAC Name |
2-(2-acetamidophenoxy)-N-(3-cyanothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10(19)17-12-4-2-3-5-13(12)21-9-14(20)18-15-11(8-16)6-7-22-15/h2-7H,9H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFYLIOJIVGVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035843.png)
![[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B3035844.png)
![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035846.png)

![3-anilinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3035848.png)


![(5E)-3-(4-chlorophenyl)-5-[(4-methoxyanilino)methylidene]-1-oxo-1,3-thiazolidin-4-one](/img/structure/B3035854.png)
![(5E)-3-(4-chlorophenyl)-1-oxo-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-thiazolidin-4-one](/img/structure/B3035855.png)

![3-[(E)-2-(dimethylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B3035858.png)


![2,4-dichloro-N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide](/img/structure/B3035864.png)
